molecular formula C13H9BrN4O2 B15055965 2-(5-Bromopyridin-3-yl)benzo[d]oxazole-5-carbohydrazide

2-(5-Bromopyridin-3-yl)benzo[d]oxazole-5-carbohydrazide

Cat. No.: B15055965
M. Wt: 333.14 g/mol
InChI Key: BFVXZRQIWYEYOQ-UHFFFAOYSA-N
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Description

2-(5-Bromopyridin-3-yl)benzo[d]oxazole-5-carbohydrazide is a heterocyclic compound that features a benzo[d]oxazole core substituted with a 5-bromopyridin-3-yl group and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyridin-3-yl)benzo[d]oxazole-5-carbohydrazide typically involves the following steps:

    Formation of the Benzo[d]oxazole Core: This can be achieved by cyclization reactions involving appropriate precursors.

    Introduction of the 5-Bromopyridin-3-yl Group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using 5-bromopyridine as a starting material.

    Addition of the Carbohydrazide Moiety: This can be done through a condensation reaction with hydrazine derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyridin-3-yl)benzo[d]oxazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxides or other oxygen-containing derivatives.

    Reduction: This can result in the removal of the bromine atom or reduction of the oxazole ring.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-(5-Bromopyridin-3-yl)benzo[d]oxazole-5-carbohydrazide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(5-Bromopyridin-3-yl)benzo[d]oxazole-5-carbohydrazide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromopyridin-3-yl)-1H-benzo[d]imidazole
  • 2-(5-Bromopyridin-3-yl)oxazole

Uniqueness

2-(5-Bromopyridin-3-yl)benzo[d]oxazole-5-carbohydrazide is unique due to the presence of both the benzo[d]oxazole core and the carbohydrazide moiety, which can impart distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with specific desired properties.

Properties

Molecular Formula

C13H9BrN4O2

Molecular Weight

333.14 g/mol

IUPAC Name

2-(5-bromopyridin-3-yl)-1,3-benzoxazole-5-carbohydrazide

InChI

InChI=1S/C13H9BrN4O2/c14-9-3-8(5-16-6-9)13-17-10-4-7(12(19)18-15)1-2-11(10)20-13/h1-6H,15H2,(H,18,19)

InChI Key

BFVXZRQIWYEYOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)NN)N=C(O2)C3=CC(=CN=C3)Br

Origin of Product

United States

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